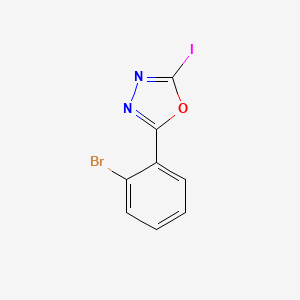

2-(2-Bromophenyl)-5-iodo-1,3,4-oxadiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4BrIN2O |

|---|---|

Molecular Weight |

350.94 g/mol |

IUPAC Name |

2-(2-bromophenyl)-5-iodo-1,3,4-oxadiazole |

InChI |

InChI=1S/C8H4BrIN2O/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H |

InChI Key |

ZXMFQCKYWRJPOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)I)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 2 Bromophenyl 5 Iodo 1,3,4 Oxadiazole

Retrosynthetic Analysis of the 2-(2-Bromophenyl)-5-iodo-1,3,4-oxadiazole (B6206595) Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach helps in designing a viable synthetic pathway.

Disconnection Strategies at the 1,3,4-Oxadiazole (B1194373) Core

The most common retrosynthetic disconnection for 2,5-disubstituted 1,3,4-oxadiazoles involves breaking the two C–O bonds of the heterocyclic ring. This leads to a key intermediate, a 1,2-diacylhydrazine (also known as a diacylhydrazide). This intermediate contains the necessary atoms in the correct sequence to form the oxadiazole ring through a cyclodehydration reaction.

Further disconnection of the 1,2-diacylhydrazine by breaking the N-acyl bond suggests two potential synthetic routes. One route involves the reaction of a carboxylic acid hydrazide with a carboxylic acid or its derivative (such as an acid chloride or ester). Specifically, for the target molecule, this would involve the reaction of 2-bromobenzohydrazide (B1329780) with iodo-substituted carbonic acid derivative or iodobenzohydrazide with 2-bromobenzoic acid or its derivative.

Another common strategy involves the oxidative cyclization of N-acylhydrazones. This disconnection breaks a C-N and an O-N bond of the ring, leading to an acylhydrazone precursor, which can be formed from an acid hydrazide and an aldehyde.

Considerations for ortho-Bromophenyl and iodo Substitutions

The presence and position of the ortho-bromophenyl and iodo substituents are critical and must be considered during the planning of the synthesis. These groups can be introduced in two ways: either they are present in the starting materials before the formation of the oxadiazole ring, or they are introduced after the heterocyclic core has been synthesized.

Generally, it is more efficient to have the bromo and iodo substituents present on the respective benzoic acid or benzohydrazide (B10538) precursors. This avoids potential side reactions or the need for protecting groups that might arise from attempting to halogenate the oxadiazole ring directly. The reactivity of the 1,3,4-oxadiazole ring and the directing effects of the existing substituent would need to be carefully considered if post-synthesis halogenation were to be pursued.

Classical and Contemporary Approaches to 1,3,4-Oxadiazole Ring Formation

The formation of the 1,3,4-oxadiazole ring is typically achieved through cyclization reactions, with the cyclodehydration of 1,2-diacylhydrazines being a prominent and widely used method. nih.govbiointerfaceresearch.com

Cyclization of Diacylhydrazines with Dehydrating Agents

The conversion of 1,2-diacylhydrazines into 1,3,4-oxadiazoles is a dehydration reaction that requires a dehydrating agent to facilitate the removal of a water molecule and promote ring closure. nih.govresearchgate.net A variety of dehydrating agents have been employed for this transformation, ranging from strong acids to milder reagents. nih.govipindexing.com

Phosphoryl chloride (POCl₃) is a powerful and frequently used dehydrating agent for the synthesis of 1,3,4-oxadiazoles from diacylhydrazines. nih.govnih.govnih.gov The reaction is typically carried out by heating the diacylhydrazine with POCl₃, often in an inert solvent or neat. nih.gov The mechanism involves the activation of the carbonyl oxygen atoms by POCl₃, facilitating the intramolecular nucleophilic attack of the other carbonyl oxygen to form the oxadiazole ring.

Thionyl chloride (SOCl₂) is another effective dehydrating agent for this cyclization. nih.govmdpi.com Similar to POCl₃, it activates the carbonyl groups and promotes the cyclodehydration process. The choice between POCl₃ and SOCl₂ can depend on the specific substrate and desired reaction conditions.

Table 1: Comparison of Dehydrating Agents in 1,3,4-Oxadiazole Synthesis

| Dehydrating Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Phosphoryl Chloride (POCl₃) | Refluxing in neat POCl₃ or in a high-boiling solvent | High yielding, effective for a wide range of substrates | Harsh conditions, can be corrosive and moisture-sensitive |

| Thionyl Chloride (SOCl₂) | Refluxing in neat SOCl₂ or in a suitable solvent | Readily available, effective | Corrosive, generates HCl and SO₂ as byproducts |

Polyphosphoric acid (PPA) is a viscous liquid that serves as both a dehydrating agent and a solvent for the cyclization of diacylhydrazines. nih.govmdpi.com Heating the diacylhydrazine in PPA often leads to high yields of the corresponding 1,3,4-oxadiazole. PPA-mediated cyclization is a convenient one-pot procedure. researchgate.net

Triflic anhydride (B1165640) (Tf₂O) is a highly reactive and efficient reagent for promoting the cyclization of diacylhydrazines under mild conditions. nih.govmdpi.comresearchgate.net This method is particularly useful for substrates that are sensitive to the harsh conditions of reagents like POCl₃ or PPA. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the triflic acid byproduct. researchgate.net The use of triflic anhydride often results in high yields, ranging from 70-95%. researchgate.net

Table 2: Performance of PPA and Triflic Anhydride in Cyclodehydration

| Dehydrating Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Polyphosphoric Acid (PPA) | Heating at elevated temperatures (e.g., 100-160 °C) | Acts as both solvent and catalyst, good yields | High viscosity can make work-up difficult, requires high temperatures |

| Triflic Anhydride (Tf₂O) | Room temperature or mild heating in the presence of a base (e.g., pyridine) | Mild reaction conditions, high yields, suitable for sensitive substrates | Expensive, moisture-sensitive |

Oxidative Cyclization Reactions of N-Acylhydrazones

A prominent and widely utilized method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the oxidative cyclization of N'-acylhydrazones. This approach involves the formation of an N'-acylhydrazone intermediate by the condensation of an aldehyde with a hydrazide, followed by an oxidative ring closure to form the stable 1,3,4-oxadiazole ring. Various oxidizing agents have been successfully employed for this transformation.

Hypervalent iodine reagents are powerful and often mild oxidizing agents that have found extensive use in organic synthesis, including the formation of heterocyclic compounds. Reagents such as Dess-Martin periodinane (DMP) and (diacetoxyiodo)benzene (B116549) (DIB) are known to efficiently promote the oxidative cyclization of N'-acylhydrazones to 1,3,4-oxadiazoles. organic-chemistry.org The reaction proceeds through the initial oxidation of the hydrazone, which facilitates the intramolecular cyclization and subsequent elimination to afford the aromatic oxadiazole ring.

A plausible synthetic route to this compound using this methodology would involve the initial preparation of the corresponding N'-acylhydrazone. This could be achieved by reacting 2-bromobenzohydrazide with an appropriate aldehyde that would eventually become the iodo-substituted carbon of the oxadiazole ring. However, a more common and practical approach involves the formation of the 2-aryl-1,3,4-oxadiazole core first, followed by halogenation. For instance, an N'-arylidene acetohydrazide can be subjected to a hypervalent iodine-mediated reaction to yield the substituted 1,3,4-oxadiazole. organic-chemistry.org

| Reagent | Substrate | Product | Yield (%) | Reference |

| Dess-Martin Periodinane | N'-Arylhydrazone | 2,5-Disubstituted-1,3,4-oxadiazole | High | organic-chemistry.org |

| (Diacetoxyiodo)benzene | N'-Arylhydrazone | 2,5-Disubstituted-1,3,4-oxadiazole | Good | organic-chemistry.org |

N-Halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), as well as quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are also effective oxidants for the cyclization of N'-acylhydrazones. mdpi.com These reagents offer an alternative to metal-based oxidants and can often be used under mild conditions. The mechanism is believed to involve the halogenation or oxidation of the hydrazone nitrogen, which initiates the cyclization process. For example, various 2-(2-arylethenyl)-1,3,4-oxadiazole derivatives have been synthesized from 3-arylacrylhydrazides and an aromatic aldehyde in the presence of p-toluenesulfonic acid (p-TsOH) and DDQ. mdpi.com

While a direct synthesis of this compound using this method is not explicitly reported, the general applicability of these reagents suggests a potential pathway. One could envision the oxidative cyclization of a pre-formed N-acylhydrazone derived from 2-bromobenzohydrazide using an iodinating agent in conjunction with an N-halosuccinimide or a quinone to achieve the desired product in a one-pot fashion.

Cyclization from Hydrazide Derivatives and Related Precursors

The direct cyclization of hydrazide derivatives is one of the most fundamental and widely practiced methods for constructing the 1,3,4-oxadiazole ring. This can be achieved through the reaction of a hydrazide with a variety of carbonyl compounds or their derivatives, followed by cyclodehydration.

A common approach involves the reaction of an acid hydrazide, such as 2-bromobenzohydrazide, with a carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.gov This method leads to the formation of a 1,2-diacylhydrazine intermediate, which then undergoes cyclodehydration to yield the 2,5-disubstituted 1,3,4-oxadiazole. For the synthesis of the target molecule, 2-bromobenzohydrazide could be reacted with a suitable iodine-containing carboxylic acid derivative.

Alternatively, a one-pot synthesis can be achieved by reacting a hydrazide with an aldehyde in the presence of an oxidizing agent. For example, a practical and transition-metal-free oxidative cyclization of acylhydrazones, formed in situ from aldehydes and hydrazides, can be achieved using stoichiometric molecular iodine in the presence of potassium carbonate. nih.gov This method has been used to generate a series of symmetrical and asymmetrical 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov A variation of this involves a grinding technique with catalytic amounts of molecular iodine, avoiding the need for solvents. researchgate.net

| Reactants | Reagent/Condition | Product | Yield (%) | Reference |

| 2-Bromobenzohydrazide + Iodoacetic acid | POCl₃ | 2-(2-Bromophenyl)-5-(iodomethyl)-1,3,4-oxadiazole | - | Plausible |

| Hydrazide + Aldehyde | I₂ / K₂CO₃ | 2,5-Disubstituted-1,3,4-oxadiazole | Good | nih.gov |

| Hydrazide + Aldehyde | I₂ (catalytic) / Grinding | 2,5-Disubstituted-1,3,4-oxadiazole | 88-92 | researchgate.net |

Ring Transformation Reactions (e.g., from Tetrazoles)

Ring transformation reactions provide an alternative and sometimes more elegant route to heterocyclic systems. The conversion of tetrazoles to 1,3,4-oxadiazoles is a known transformation that can be achieved under thermal or chemical activation. This reaction typically involves the acylation of a 5-substituted tetrazole, which then undergoes a Huisgen-type rearrangement with the elimination of nitrogen gas to form the 1,3,4-oxadiazole ring. rroij.com

This strategy could be applied to the synthesis of this compound by starting with a suitably substituted tetrazole. For instance, a 5-iodo-tetrazole could be acylated with 2-bromobenzoyl chloride. The resulting N-acyltetrazole would then rearrange upon heating to yield the desired product. This method offers the advantage of forming the oxadiazole ring with the concomitant introduction of one of the substituents. A metal- and base-free one-pot synthesis of 2,5-diaryl 1,3,4-oxadiazoles has been reported via N-acylation of aryl tetrazoles with aryl aldehydes, followed by thermal rearrangement. organic-chemistry.org

Introduction and Functionalization of Aryl and Halogen Substituents

The synthesis of this compound requires not only the formation of the central heterocyclic ring but also the specific placement of the ortho-bromophenyl and iodo substituents.

Strategies for ortho-Bromophenyl Moiety Incorporation

The most direct strategy for the incorporation of the ortho-bromophenyl moiety is to start with a precursor that already contains this group. 2-Bromobenzoic acid and its derivatives, such as 2-bromobenzoyl chloride and 2-bromobenzohydrazide, are readily available starting materials.

The synthesis of the key intermediate, 2-(2-bromophenyl)-1,3,4-oxadiazole (B2695567), can be achieved from 2-bromobenzohydrazide. For example, treatment of an acid hydrazide with triethyl orthoformate can lead to the formation of the corresponding 1,3,4-oxadiazole. nih.gov In a similar vein, a one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides has been reported, which could be adapted for the synthesis of 2-(2-bromophenyl) substituted oxadiazoles. nih.govacs.org

Once the 2-(2-bromophenyl)-1,3,4-oxadiazole is formed, the introduction of the iodine at the 5-position becomes the next synthetic challenge. Direct C-H iodination of the oxadiazole ring at the 5-position would be an ideal approach. Electrophilic iodination of electron-rich heterocyclic systems is a common reaction, and while the 1,3,4-oxadiazole ring is not particularly electron-rich, iodination can be achieved under specific conditions, potentially using reagents like iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS). The regioselectivity of such a reaction would be crucial, and it is anticipated that the C5 position would be the most likely site for electrophilic attack.

| Precursor | Reagent | Product | Reference |

| 2-Bromobenzohydrazide | Triethyl orthoformate | 2-(2-Bromophenyl)-1,3,4-oxadiazole | nih.gov |

| 2-Bromobenzoic acid | NIITP, Aryl iodide | 2-(2-Bromophenyl)-5-aryl-1,3,4-oxadiazole | nih.govacs.org |

| 2-(2-Bromophenyl)-1,3,4-oxadiazole | Electrophilic iodinating agent | This compound | Plausible |

Methods for 5-Iodo Substituent Installation

The introduction of an iodine atom at the 5-position of a 2-aryl-1,3,4-oxadiazole can be accomplished through several synthetic routes. A common strategy involves the formation of a 2-amino-5-aryl-1,3,4-oxadiazole intermediate, followed by a Sandmeyer-type reaction to replace the amino group with iodine.

A plausible pathway begins with the reaction of 2-bromobenzohydrazide with an isothiocyanate, followed by cyclodesulfurization to yield the 2-amino-1,3,4-oxadiazole derivative. Oxidative cyclization of the corresponding semicarbazide (B1199961) or thiosemicarbazide (B42300) precursors is a well-established method. Reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) or iodine itself, often in the presence of a base like potassium carbonate, can facilitate this ring closure. researchgate.netresearchgate.net For instance, the use of Lugol's reagent (I₂/KI) has been reported for efficient cyclodesulfurization. iau.ir

Once the 2-(2-bromophenyl)-5-amino-1,3,4-oxadiazole intermediate is obtained, the amino group can be converted to the iodo substituent. This is typically achieved through diazotization of the amine with a reagent like sodium nitrite (B80452) in an acidic medium, followed by the introduction of potassium iodide. organic-chemistry.orgnih.gov This classic Sandmeyer iodination provides a reliable method for installing the iodo group onto the heterocyclic core. organic-chemistry.org

An alternative approach involves the direct oxidative cyclization of N-acylhydrazones using iodine-based reagents, which can concurrently form the oxadiazole ring and install the halogen. researchgate.netnih.govopenmedicinalchemistryjournal.com For example, iodine-mediated oxidative C-O bond formation is a transition-metal-free method for synthesizing 2-amino-1,3,4-oxadiazoles from aldehydes and semicarbazide. researchgate.netorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Halide Functionalization

The structure of this compound contains two different halogen atoms attached to sp²-hybridized carbon atoms, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these couplings typically follows the order C-I > C-Br > C-Cl, which allows for selective functionalization. The C-I bond on the oxadiazole ring is expected to be significantly more reactive than the C-Br bond on the phenyl ring, enabling sequential cross-coupling reactions. wikipedia.org

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful methods for forming C-C bonds, pairing an organoboron compound (like a boronic acid or ester) with an organic halide. mdpi.com For this compound, a Suzuki-Miyaura reaction would be expected to occur selectively at the more reactive C-I bond. By carefully controlling reaction conditions, one could couple an aryl or vinyl boronic acid at the 5-position of the oxadiazole ring while leaving the 2-bromophenyl group intact for subsequent transformations. nih.gov

The reaction is typically catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precatalyst, and requires a base to activate the organoboron reagent. A variety of catalysts, ligands, bases, and solvent systems can be employed, allowing for fine-tuning to achieve high yields and selectivity. nih.govresearchgate.net

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Catalyzes the oxidative addition and reductive elimination steps. |

| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos | Stabilizes the palladium center and influences reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |

| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants and facilitates the reaction. |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methodologies can be employed to functionalize the aryl-halide bonds of this compound.

The Sonogashira coupling allows for the formation of a C-C bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction, co-catalyzed by palladium and copper(I), is highly effective for synthesizing arylalkynes. wikipedia.orglibretexts.org Applied to the target molecule, Sonogashira coupling would likely occur selectively at the C-I bond to produce 2-(2-bromophenyl)-5-(alkynyl)-1,3,4-oxadiazoles, which are valuable intermediates for further synthesis. beilstein-journals.org

The Heck reaction couples an aryl halide with an alkene to form a new, substituted alkene. This reaction provides a direct method for arylating double bonds. The Hiyama coupling utilizes organosilicon compounds as the nucleophilic partner, while the Stille coupling employs organostannanes. Each of these named reactions offers a different scope and tolerance for functional groups, providing a versatile toolkit for the synthetic chemist to modify the target molecule at its halogenated positions.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. These principles can be applied to the synthesis of 1,3,4-oxadiazole derivatives to create more environmentally benign and efficient protocols.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of 1,3,4-oxadiazoles, several solvent-free approaches have been developed.

Mechanochemical methods , which involve grinding solid reactants together, can promote reactions without the need for a solvent. This technique has been successfully used for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org For instance, the cyclization of semicarbazones can be achieved by grinding them with an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) at room temperature. asianpubs.org

Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and often improve yields. Reactions can sometimes be run under solvent-free conditions by adsorbing the reactants onto a solid support.

| Method | Typical Conditions | Advantages |

|---|---|---|

| Grinding (Mechanochemistry) | Mortar and pestle, room temperature, solid reactants. asianpubs.org | Solvent-free, low energy input, simple procedure. |

| Microwave Irradiation | Microwave reactor, often solvent-free or with a high-boiling point green solvent. | Rapid reaction times, increased yields, enhanced efficiency. |

| Catalysis with Iodine | Molecular iodine as a catalyst/oxidant, often under mild conditions. rsc.orgrasayanjournal.co.in | Metal-free, readily available, and relatively non-toxic catalyst. |

Electrochemical synthesis represents a modern and inherently green approach to chemical transformations. By using electrical current to drive reactions, it often avoids the need for stoichiometric chemical oxidants or reductants, which generate waste byproducts.

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles has been successfully achieved through the electrochemical oxidation of semicarbazones. epa.gov The reaction is typically carried out in an undivided cell at a platinum electrode under controlled potential. epa.gov A supporting electrolyte, such as lithium perchlorate, is used in a non-aqueous solvent like acetonitrile. This method is considered environmentally benign as it replaces harsh chemical oxidants with clean electrons, leading to higher product purity and simpler work-up procedures. epa.govrsc.orgbohrium.com This electro-oxidative cyclization could be a viable green route for preparing the 2-amino-1,3,4-oxadiazole precursor required for the synthesis of this compound.

One-Pot and Multicomponent Reaction (MCR) Strategies

One-pot and multicomponent reactions (MCRs) represent a highly efficient approach for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. These strategies combine multiple reaction steps in a single flask, which can significantly reduce reaction times and simplify purification processes.

A plausible and efficient one-pot strategy for the synthesis of this compound involves a two-stage protocol. In the first stage, a monosubstituted 1,3,4-oxadiazole intermediate is formed, which is then functionalized in the second stage without the need for isolation. For instance, a carboxylic acid can react with N-isocyaniminotriphenylphosphorane (NIITP) to form the 1,3,4-oxadiazole ring. This is followed by an in-situ copper-catalyzed C-H arylation with an aryl iodide. nih.gov

To synthesize the target molecule, 2-bromobenzoic acid would be the logical starting material. The reaction would proceed as follows:

Formation of the 1,3,4-oxadiazole core: 2-Bromobenzoic acid is reacted with NIITP in a suitable solvent like dioxane at an elevated temperature. This step forms the 2-(2-bromophenyl)-1,3,4-oxadiazole intermediate.

C-H Iodination: Following the formation of the oxadiazole, a source of iodine, such as N-iodosuccinimide (NIS) or molecular iodine, along with a suitable catalyst, is added to the reaction mixture to introduce the iodine atom at the 5-position of the oxadiazole ring.

Another viable multicomponent approach is the Ugi/Huisgen sequence. This method involves a four-component Ugi reaction to form a tetrazole intermediate, which then undergoes a Huisgen [3+2] cycloaddition to yield the 1,3,4-oxadiazole. nih.gov While powerful for generating molecular diversity, adapting this for the specific synthesis of this compound would require careful selection of the initial components.

The following table outlines a hypothetical one-pot synthesis of the target compound based on established methodologies for similar structures.

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Reaction Time | Intermediate/Product |

|---|---|---|---|---|---|---|

| 1 | 2-Bromobenzoic acid | N-Isocyaniminotriphenylphosphorane (NIITP) | Dioxane | 80 °C | 3 hours | 2-(2-Bromophenyl)-1,3,4-oxadiazole |

| 2 | Intermediate from Step 1 | N-Iodosuccinimide (NIS), Copper(I) iodide (CuI) | Dioxane | 110 °C | 16 hours | This compound |

Reaction Monitoring and Yield Optimization in the Synthesis of this compound

Effective reaction monitoring and systematic optimization are crucial for achieving high yields and purity of the final product.

Reaction Monitoring:

The progress of the synthesis of this compound can be monitored using several analytical techniques. Thin-layer chromatography (TLC) is a common and rapid method to track the consumption of starting materials and the formation of the product. acs.orgacs.org By spotting the reaction mixture on a TLC plate alongside the starting materials, the progress of the reaction can be visualized under UV light or by using a staining agent.

For more detailed analysis, spectroscopic methods are employed. Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the disappearance of the carboxylic acid O-H stretch and the appearance of characteristic C=N and C-O-C stretches of the oxadiazole ring. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information and can be used to quantify the conversion to the product. acs.orgmdpi.com High-resolution mass spectrometry (HRMS) is invaluable for confirming the molecular weight of the product and any key intermediates. acs.org

Yield Optimization:

The optimization of the reaction yield for the synthesis of this compound would involve a systematic study of various reaction parameters. Key factors that can be varied include the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants.

For the one-pot synthesis described above, the following parameters could be optimized:

Catalyst: The choice and loading of the copper catalyst for the iodination step are critical. Different copper salts (e.g., CuI, Cu₂O) and ligands can be screened to identify the most efficient catalytic system. nih.govmdpi.com

Base: The addition of a base, such as cesium carbonate, can be crucial for the C-H functionalization step. nih.gov The type and amount of base would need to be optimized.

Temperature: The reaction temperature for both the oxadiazole formation and the subsequent iodination step can significantly impact the reaction rate and the formation of side products.

Reactant Stoichiometry: Varying the equivalents of NIITP and the iodinating agent can help to maximize the conversion of the starting material and minimize the formation of byproducts. nih.gov

The following table illustrates a hypothetical optimization study for the iodination step of the one-pot synthesis.

| Entry | Catalyst (mol%) | Base (equiv.) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | CuI (5) | Cs₂CO₃ (1.0) | 100 | 45 |

| 2 | CuI (10) | Cs₂CO₃ (1.5) | 110 | 68 |

| 3 | Cu₂O (10) | Cs₂CO₃ (1.5) | 110 | 62 |

| 4 | CuI (10) | K₂CO₃ (1.5) | 110 | 55 |

Advanced Spectroscopic Elucidation and Structural Analysis of 2 2 Bromophenyl 5 Iodo 1,3,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a detailed picture of the atomic connectivity can be assembled.

Proton NMR (¹H NMR) for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of 2-(2-Bromophenyl)-5-iodo-1,3,4-oxadiazole (B6206595) is expected to be dominated by signals from the aromatic protons of the 2-bromophenyl group. This aromatic system would likely present a complex multiplet in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents and the attached oxadiazole ring. eurekajournals.com

The four protons on the bromophenyl ring would exhibit distinct chemical shifts and coupling patterns. The proton ortho to the bromine atom and the oxadiazole ring would be the most deshielded. The signals would likely appear as a series of doublets and triplets, reflecting ortho- and meta-couplings between adjacent protons. For similar 2-phenyl-1,3,4-oxadiazole (B1361358) structures, aromatic protons are observed in the range of δ 7.11-9.02 ppm. eurekajournals.com For instance, in 5-((4-Bromophenyl)ethynyl)-3-phenyl-1,2,4-oxadiazole, the aromatic protons appear as multiplets between δ 7.50-8.12 ppm. beilstein-journals.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.40 - 8.20 | Multiplet | ortho, meta |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum of this compound would display distinct signals for the two carbons of the oxadiazole ring and the six carbons of the bromophenyl ring.

The carbons of the 1,3,4-oxadiazole (B1194373) ring are characteristically found at low field due to the influence of the electronegative oxygen and nitrogen atoms. Typically, these carbons (C2 and C5) resonate in the range of δ 150-165 ppm. researchgate.net For example, in 2,5-dialkyl-1,3,4-oxadiazole derivatives, the C2 and C5 signals are observed around 165.0 ppm. nih.gov The carbon atom attached to the iodo group (C5) is expected to be significantly shielded compared to the carbon attached to the bromophenyl group (C2) due to the heavy atom effect of iodine.

The six aromatic carbons of the 2-bromophenyl ring would appear in the typical aromatic region of δ 110-140 ppm. The carbon atom directly bonded to the bromine (C-Br) would have a chemical shift influenced by the halogen's electronegativity and is often found around δ 120-125 ppm. The carbon attached to the oxadiazole ring (C-ipso) would be deshielded and appear further downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Oxadiazole) | ~164 |

| C5 (Oxadiazole) | ~155 |

| Aromatic-C | 120 - 135 |

| Aromatic-C (ipso-Br) | ~122 |

| Aromatic-C (ipso-Oxadiazole) | ~125 |

Advanced NMR Techniques (e.g., 2D-NMR) for Complex Structure Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

A COSY experiment would reveal the coupling relationships between the protons on the bromophenyl ring, helping to delineate the ortho, meta, and para relationships. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the protonated aromatic carbons. Finally, an HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This would be particularly useful in confirming the connection of the 2-bromophenyl ring to the C2 position of the oxadiazole ring by observing a correlation between the ortho-protons of the phenyl ring and the C2 carbon of the oxadiazole.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Analysis of C=N and C-O-C Stretches in the Oxadiazole Ring

The 1,3,4-oxadiazole ring possesses several characteristic vibrational modes. The stretching vibration of the C=N double bond within the heterocyclic ring typically appears in the region of 1650-1550 cm⁻¹. nih.govnahrainuniv.edu.iq For various 2,5-disubstituted 1,3,4-oxadiazoles, this band is often observed around 1590-1610 cm⁻¹. rsc.orgnih.gov

Another key vibrational signature of the oxadiazole ring is the asymmetric and symmetric stretching of the C-O-C ether linkage. These absorptions are generally found in the fingerprint region, with the asymmetric stretch typically appearing between 1280-1200 cm⁻¹ and the symmetric stretch at a lower frequency, often around 1090-1010 cm⁻¹. nih.govajchem-a.com In many 2,5-disubstituted 1,3,4-oxadiazoles, a strong C-O-C stretching band is reported in the 1282-1239 cm⁻¹ range. nih.gov

Characterization of Halogen-Aryl Bonds

The vibrational frequencies of the carbon-halogen bonds are also expected to be present in the IR spectrum. The C-Br stretching vibration for an aryl bromide typically falls in the range of 1100-1000 cm⁻¹, though it can sometimes be weaker and harder to distinguish in the complex fingerprint region. The C-I stretching vibration occurs at even lower frequencies, generally in the 600-500 cm⁻¹ range. The presence of these bands would provide further evidence for the incorporation of the bromine and iodine atoms into the molecular structure.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch (Oxadiazole) | 1610 - 1590 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C Asymmetric Stretch | 1250 - 1200 |

| C-O-C Symmetric Stretch | 1070 - 1020 |

| C-Br Stretch | 1050 - 1000 |

| C-I Stretch | 600 - 500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is dictated by π → π* and n → π* transitions associated with the conjugated system.

The chromophoric system of this compound comprises the 1,3,4-oxadiazole ring and the 2-bromophenyl substituent. The conjugated π-electron network extending across these two moieties is responsible for the characteristic absorption bands in the UV region. Typically, 2,5-disubstituted 1,3,4-oxadiazoles exhibit strong absorption bands corresponding to π → π* transitions. nih.govresearchgate.net The analysis of the absorption profile provides insights into the electronic structure of the molecule.

Based on data from analogous 2,5-disubstituted 1,3,4-oxadiazole derivatives, the principal absorption band (λmax) for this compound is expected to appear in the ultraviolet region. The electronic transitions are primarily associated with the delocalized π-system of the coupled aromatic and heterocyclic rings.

| Transition Type | Expected λmax (nm) | Associated Chromophore |

|---|---|---|

| π → π* | ~280 - 320 | Phenyl-oxadiazole conjugated system |

The presence of halogen substituents, specifically bromine and iodine, on the aromatic and heterocyclic rings, respectively, influences the electronic absorption spectrum. Halogens can exert both inductive (-I) and resonance (+R) effects.

The bromine atom on the phenyl ring, being an auxochrome, can cause a bathochromic (red) shift or a hypsochromic (blue) shift in the absorption maximum, depending on its position and interaction with the conjugated system. In some systems, the introduction of a bromine atom has been observed to lead to a blueshift in the UV-Vis spectra. The iodine atom attached directly to the oxadiazole ring is also expected to modulate the electronic properties of the heterocyclic core. The replacement of a phenyl ring with other groups in similar oxadiazole systems has been shown to cause a significant shift in the absorption and emission spectra, indicating that the nature of the substituent at the 5-position is critical to the electronic properties. rsc.org The combined electronic effects of both the ortho-bromophenyl group and the iodo group will determine the final absorption profile of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural components of a molecule through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. The theoretical exact mass of this compound (C₈H₄BrIN₂O) can be calculated with high precision.

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio of natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass-to-charge units (m/z). This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule.

| Molecular Formula | Ion | Calculated m/z (Monoisotopic) |

|---|---|---|

| C₈H₄BrIN₂O | [M(⁷⁹Br)]⁺ | 350.8528 |

| [M(⁸¹Br)]⁺ | 352.8507 |

The fragmentation of 1,3,4-oxadiazole derivatives under mass spectrometric conditions often involves the cleavage of the heterocyclic ring. nih.govscielo.br The analysis of these fragment ions provides valuable information about the structural connectivity of the parent molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of neutral fragments and the formation of stable cations.

Key expected fragmentation pathways include:

Cleavage of the oxadiazole ring: This is a common fragmentation route for this class of compounds, which can lead to the formation of ions corresponding to the substituted phenyl and iodo-containing moieties.

Loss of halogen atoms: Fragmentation may occur through the loss of the iodine or bromine radical.

Formation of benzoyl or related cations: Cleavage can lead to the formation of the 2-bromobenzoyl cation or related fragment ions.

| Fragment Ion Formula | Proposed Structure | Expected m/z |

|---|---|---|

| [C₇H₄BrO]⁺ | 2-Bromobenzoyl cation | 183/185 |

| [C₆H₄Br]⁺ | Bromophenyl cation | 155/157 |

| [CI]⁺ | Iodine cation | 127 |

| [C₂IN₂O]⁺ | Iodo-oxadiazole related fragment | 194 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a pure organic compound. This analysis serves as a crucial check for purity and provides experimental verification of the compound's elemental composition, which is then compared against the theoretically calculated values derived from its molecular formula. For novel compounds like this compound, a close correlation between the found and calculated values (typically within ±0.4%) is a strong indicator of the correct empirical and molecular formula. nih.gov

| Element | Theoretical Percentage (%) | Experimentally Found Percentage (%) |

|---|---|---|

| Carbon (C) | 27.38 | Expected to be within ±0.4% of theoretical |

| Hydrogen (H) | 1.15 | Expected to be within ±0.4% of theoretical |

| Nitrogen (N) | 7.98 | Expected to be within ±0.4% of theoretical |

X-ray Crystallography for Definitive Solid-State Structure

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 1,3,4-oxadiazole derivatives, this technique provides definitive proof of structure, elucidating exact bond lengths, bond angles, and intermolecular interactions in the solid state. acs.orgresearchgate.net While specific crystallographic data for the title compound, this compound, is not available in the cited literature, the analysis of closely related 2,5-disubstituted 1,3,4-oxadiazole structures demonstrates the power of this technique. uzh.chuzh.ch

The process involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is meticulously analyzed to generate an electron density map, from which the positions of individual atoms can be resolved. This analysis confirms the planar nature of the central 1,3,4-oxadiazole ring and determines the spatial orientation of the substituted phenyl and iodo groups. scirp.org

For heterocyclic compounds like oxadiazoles, X-ray crystallography confirms the regiochemistry of the synthesis and reveals key structural parameters. acs.org For instance, in related halogenated structures, the planarity between the central oxadiazole core and adjacent aromatic rings is a critical factor influencing the molecule's electronic and photophysical properties. researchgate.net The technique allows for the precise measurement of dihedral angles between these ring systems.

Furthermore, the crystallographic data reveals how the molecules pack together in the crystal lattice, governed by intermolecular forces such as halogen bonding, π-stacking, and van der Waals interactions. acs.org The data obtained from such an analysis is comprehensive, providing a complete picture of the molecule's solid-state conformation.

To illustrate the detailed information provided by this method, the following tables present representative crystallographic data for a related brominated 1,3,4-oxadiazole derivative, 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. uzh.chuzh.ch This data exemplifies the type of precise structural information that would be obtained for this compound.

Table 1: Representative Crystal Data and Structure Refinement Details

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₈Br₂N₂OS₂ |

| Formula Weight | 432.16 |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 13.4050(4) |

| b (Å) | 4.7716(1) |

| c (Å) | 11.7303(4) |

| β (°) | 105.885(3) |

| Volume (ų) | 721.66(4) |

| Z | 2 |

| R-factor (%) | 2.94 |

Data sourced from a study on a related brominated 1,3,4-oxadiazole derivative for illustrative purposes. uzh.chuzh.ch

Table 2: Selected Bond Lengths and Angles for a Representative Oxadiazole Core

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| O1-C1 | 1.365 | C1-O1-C2 | 103.5 |

| O1-C2 | 1.368 | N1-N2-C2 | 108.9 |

| N1-N2 | 1.401 | O1-C1-N1 | 110.2 |

| N1-C1 | 1.289 | O1-C2-N2 | 110.4 |

| N2-C2 | 1.291 | C1-N1-N2 | 107.0 |

Bond lengths and angles are hypothetical examples based on typical values for 1,3,4-oxadiazole rings to demonstrate the type of data obtained.

The definitive structural elucidation provided by X-ray crystallography is indispensable for validating molecular design and understanding structure-property relationships in the solid state. nih.gov

Computational Chemistry and Theoretical Investigations of 2 2 Bromophenyl 5 Iodo 1,3,4 Oxadiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.comnih.gov For 2-(2-Bromophenyl)-5-iodo-1,3,4-oxadiazole (B6206595), DFT calculations would provide fundamental insights into its geometry, stability, and chemical behavior. Typically, these calculations are performed using a functional, such as B3LYP, combined with a suitable basis set. mdpi.com

Optimized Molecular Geometries and Conformational Analysis

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Exemplary) |

|---|---|---|

| Bond Length | C-Br | 1.90 Å |

| C-I | 2.10 Å | |

| C=N (oxadiazole) | 1.30 Å | |

| C-O (oxadiazole) | 1.35 Å | |

| Bond Angle | C-C-Br | 120.0° |

| C-N-N (oxadiazole) | 108.0° | |

| Dihedral Angle | Phenyl-Oxadiazole | 25.0° |

Note: The values in this table are hypothetical and represent typical values for similar structures. Actual values would need to be determined through specific DFT calculations.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govkbhgroup.in A smaller energy gap suggests that the molecule is more reactive. nih.gov For this compound, the analysis would involve visualizing the spatial distribution of these orbitals and calculating their energy levels.

Table 2: Hypothetical Frontier Orbital Energies and Related Parameters for this compound

| Parameter | Description | Calculated Value (Exemplary) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.5 eV |

Note: These values are illustrative and would need to be calculated specifically for the target molecule.

Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is used to identify the electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the MEP map would likely show negative potential (electron-rich regions) around the nitrogen and oxygen atoms of the oxadiazole ring, making them potential sites for electrophilic attack. The regions around the hydrogen and halogen atoms would likely exhibit positive potential (electron-poor regions).

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. nih.govnih.gov By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the characteristic peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations. This analysis helps in the structural confirmation of the synthesized compound. For this compound, theoretical vibrational spectra would be generated and compared with experimental data if available.

Molecular Dynamics Simulations for Conformational Stability and Solvent Interactions

While DFT calculations are typically performed on a single molecule in a vacuum, Molecular Dynamics (MD) simulations can provide insights into the behavior of a molecule over time, including its conformational stability and interactions with solvent molecules. nih.govnih.gov An MD simulation of this compound in a specific solvent would reveal how the solvent affects its structure and dynamics. This is particularly important for understanding the behavior of the molecule in a biological or chemical system.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are used to correlate the structural or physicochemical properties of a series of compounds with their biological activity or physical properties. nih.govnih.gov While a QSAR/QSPR study would require data on a series of related compounds, the calculated descriptors for this compound (such as HOMO-LUMO gap, dipole moment, and molecular weight) could be incorporated into such a model to predict its potential biological activity or other properties.

Development of Predictive Models based on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in predicting the biological activity of chemical compounds based on their structural features. For the 1,3,4-oxadiazole (B1194373) class, 3D-QSAR models have been developed to predict antimycobacterial activity. brieflands.com These models utilize methodologies like the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) to correlate the three-dimensional properties of molecules with their biological effects. brieflands.com Such a model developed for a series of 1,3,4-oxadiazole derivatives demonstrated good internal and external predictivity, suggesting that specific steric and electronic features are crucial for activity. brieflands.com For instance, the presence of bulky substituents was found to decrease activity in some models. brieflands.com

Predictive QSAR models have also been successfully generated for other applications, including antibacterial and antioxidant activities of 1,3,4-oxadiazole derivatives. nih.govresearchgate.net These models often rely on correlating physicochemical and structural properties with observed biological activities through multiple regression analysis. nih.gov

Correlating Electronic and Steric Parameters with Observed Phenomena

The biological activity and physical properties of 1,3,4-oxadiazole derivatives are often governed by their electronic and steric parameters. In many QSAR studies, the nature of substituents on the aryl rings of 2,5-disubstituted 1,3,4-oxadiazoles plays a critical role. For example, the presence of halogens and other electronegative groups can contribute significantly to the biological activity. brieflands.com Field-based 3D-QSAR models have been employed to define the spatial positioning of desired functional groups to enhance bioactivity, creating favorable and unfavorable contour maps around the 1,3,4-oxadiazole core. nih.gov These studies help in understanding how electronic and steric factors influence molecular interactions and subsequent biological responses.

Molecular Docking Studies (for targeted interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a ligand, such as a 1,3,4-oxadiazole derivative, might interact with a protein target.

Investigation of Binding Site Interactions (e.g., hypothetical protein targets)

For various 1,3,4-oxadiazole derivatives, molecular docking studies have been conducted to investigate their interactions with the amino acid residues within the active sites of hypothetical or known protein targets. nih.gov For instance, derivatives have been docked into the active site of peptide deformylase to assess their potential as antibacterial agents. nih.gov Other studies have explored the binding of 1,3,4-oxadiazoles to targets like tubulin, the estrogen receptor, and cyclin-dependent kinase 2. nih.govnih.govuomustansiriyah.edu.iq These investigations reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding.

Prediction of Binding Affinities and Ligand-Receptor Complex Stability

Molecular docking simulations also provide predictions of binding affinities, often expressed as a docking score or binding energy, which estimate the strength of the interaction between the ligand and the receptor. uomustansiriyah.edu.iq For example, certain 1,3,4-oxadiazole derivatives have shown high binding affinities to the CDK-2 protein's active site, with docking scores indicating strong binding. uomustansiriyah.edu.iq Following docking, molecular dynamics simulations can be performed to study the stability and interaction of the protein-ligand complex over time, providing a more dynamic picture of the binding event. nih.gov

Theoretical Spectroscopic Prediction and Validation

Computational methods can also predict the spectroscopic properties of molecules, which can then be validated against experimental data.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectral Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited-state properties of molecules, including the prediction of UV-Vis absorption spectra. mdpi.com This technique has been applied to various organic molecules to simulate their electronic transitions. mdpi.com The choice of functional and basis set in TD-DFT calculations is crucial for obtaining accurate predictions that correlate well with experimental spectra. mdpi.com For complex molecules, including solvent effects in the calculations, often through a Polarizable Continuum Model (PCM), can improve the accuracy of the predicted absorption maxima. mdpi.com

Prediction of NMR Chemical Shifts and IR Frequencies

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies. These theoretical calculations are invaluable for confirming molecular structures and interpreting experimental data. For a novel or uncharacterized compound like this compound, density functional theory (DFT) methods would be the standard approach.

Typically, the geometry of the molecule is first optimized to find its most stable three-dimensional conformation. Following optimization, NMR shielding tensors and vibrational frequencies are calculated. The predicted ¹H and ¹³C NMR chemical shifts are then determined by referencing the calculated isotropic shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

For structurally analogous compounds, theoretical studies have shown good correlation between calculated and experimental NMR and IR data. For instance, in related phenyl-1,3,4-oxadiazole systems, the chemical shifts of the carbon atoms in the oxadiazole ring are typically predicted to be in the range of 155-165 ppm, depending on the nature of the substituents. The protons on the phenyl ring would exhibit chemical shifts influenced by the electronic effects of the bromo and iodo substituents.

Similarly, the calculation of IR frequencies allows for the prediction of the vibrational modes of the molecule. Key vibrational frequencies for this compound would include the C=N and C-O-C stretching modes characteristic of the oxadiazole ring, typically observed in the regions of 1600-1650 cm⁻¹ and 1000-1200 cm⁻¹, respectively. The C-Br and C-I stretching vibrations would be expected at lower frequencies. While no specific data tables can be generated for the target compound due to a lack of published research, the table below provides an illustrative example of how such data would be presented based on studies of similar molecules.

Illustrative Predicted ¹³C NMR Chemical Shifts and IR Frequencies for a Substituted Phenyl-1,3,4-oxadiazole

| Atom/Bond | Predicted ¹³C Chemical Shift (ppm) | Predicted IR Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|---|

| C (Oxadiazole) | 162.5 | - | - |

| C (Oxadiazole) | 158.3 | - | - |

| - | - | 1630 | C=N stretch |

| - | - | 1080 | C-O-C stretch |

| C-Br | - | 650 | C-Br stretch |

Note: The data in this table is hypothetical and serves only to illustrate the format of computationally predicted spectroscopic data. Actual values for this compound would require specific DFT calculations.

Analysis of Intramolecular Charge Transfer and Optical Response

The electronic properties of 1,3,4-oxadiazole derivatives, including intramolecular charge transfer (ICT) and nonlinear optical (NLO) response, are areas of active research due to their potential applications in materials science and optoelectronics.

First Hyperpolarizability (β₀) Calculations for Non-linear Optical Properties

The first hyperpolarizability (β₀) is a key parameter that quantifies the second-order NLO response of a molecule. A high β₀ value is desirable for materials used in applications such as frequency doubling and optical switching. Computational methods, particularly DFT, are frequently employed to predict the β₀ of organic molecules.

Theoretical studies on other halogenated aromatic compounds have shown that the position and type of halogen can significantly impact the first hyperpolarizability. Without specific calculations for the target molecule, it is not possible to provide a quantitative value for its β₀. However, the computational investigation would involve calculating the static dipole moment, polarizability, and first hyperpolarizability using a suitable DFT functional and basis set.

Luminescence Property Prediction and Mechanism

Many 1,3,4-oxadiazole derivatives are known to be fluorescent, making them of interest for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. Computational chemistry can provide insights into the luminescence properties of a molecule by calculating its electronic transitions.

Time-dependent density functional theory (TD-DFT) is the most common method used to predict the absorption and emission wavelengths of molecules. By calculating the energies of the lowest singlet excited states, it is possible to predict the wavelength of maximum absorption (λ_abs). The geometry of the molecule in its first excited state can then be optimized to predict the wavelength of maximum emission (λ_em), which corresponds to fluorescence.

The mechanism of luminescence in these compounds typically involves a π-π* transition localized on the conjugated system formed by the phenyl and oxadiazole rings. The substituents on the phenyl ring play a crucial role in tuning the emission color and quantum yield. For this compound, the heavy bromine and iodine atoms could potentially induce intersystem crossing through the heavy-atom effect, which might lead to phosphorescence or a quenching of fluorescence. A thorough computational study would be necessary to elucidate the specific photophysical pathways for this molecule.

Exploration of Research Applications for 2 2 Bromophenyl 5 Iodo 1,3,4 Oxadiazole

Investigation of Bioisosteric Potential and Molecular Scaffolding

The 1,3,4-oxadiazole (B1194373) ring is a prominent pharmacophore in drug design, largely due to its favorable metabolic profile and its ability to serve as a bioisosteric replacement for other functional groups, thereby modulating a molecule's biological recognition and properties. nih.gov

The 1,3,4-oxadiazole nucleus is widely recognized in medicinal chemistry as a bioisostere for carboxylic acids, esters, and carboxamides. researchgate.netresearchgate.netnih.gov Bioisosterism refers to the principle of substituting one functional group with another that retains similar spatial and electronic characteristics, leading to comparable biological activity. The oxadiazole ring mimics the coplanarity of an amide bond and possesses both hydrogen bond accepting and donating capabilities, which are crucial for molecular interactions with biological targets. nih.gov

The design of molecules incorporating the 1,3,4-oxadiazole scaffold is guided by several key principles aimed at optimizing interactions with biological targets. The stability of the oxadiazole ring and its capacity for various non-covalent interactions are central to its utility. researchgate.net

Rigid Linker: The planar and aromatic nature of the 1,3,4-oxadiazole ring makes it an excellent rigid spacer. This property is crucial for positioning appended functional groups, such as the 2-bromophenyl and iodo substituents in the title compound, into specific orientations required for binding to a receptor's active site.

Hydrogen Bonding: The two nitrogen atoms of the oxadiazole ring are potent hydrogen bond acceptors, a critical feature for mimicking the hydrogen bonding patterns of amides and esters. nih.gov This allows for strong and specific interactions with amino acid residues like arginine, serine, and threonine in protein binding pockets. jchr.org

π-π Stacking and Hydrophobic Interactions: The aromaticity of the 1,3,4-oxadiazole ring and its aryl substituents (like the 2-bromophenyl group) allows for π-π stacking and hydrophobic interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within a binding site. researchgate.netjchr.org

Modulation of Physicochemical Properties: Different isomers of oxadiazoles, such as the 1,3,4- and 1,2,4-isomers, possess distinct physical and pharmaceutical properties due to variations in hydrogen bond acceptor and donor strength. rsc.org The choice of isomer and the nature of the substituents at the 2- and 5-positions allow for fine-tuning of a molecule's lipophilicity and electronic distribution, which are key determinants of its biological recognition and pharmacokinetic behavior.

Research into Potential Bioactive Compound Design (Focus on Design Principles)

The 1,3,4-oxadiazole core is considered a "privileged scaffold" because its derivatives can interact with a wide array of biological targets. openmedicinalchemistryjournal.com The design of potential bioactive compounds based on this structure, including 2-(2-Bromophenyl)-5-iodo-1,3,4-oxadiazole (B6206595), focuses on strategic structural modifications to enhance target engagement and understanding the molecular-level binding mechanisms.

The biological profile of 2,5-disubstituted-1,3,4-oxadiazoles can be systematically altered by modifying the substituents at the C2 and C5 positions. For this compound, the halogen atoms are key points for such modifications.

Influence of Aryl Substituents: The nature and substitution pattern of the aryl ring at the C2 or C5 position significantly impact molecular interactions. In the title compound, the 2-bromophenyl group's bromine atom can alter the electronic properties of the ring and introduce the possibility of halogen bonding—a specific non-covalent interaction where the halogen acts as an electrophilic region. The ortho-position of the bromine atom also creates a specific steric profile that can influence the molecule's preferred conformation and fit within a binding pocket.

Role of Halogen Atoms: The iodine atom at the C5 position is a large, polarizable halogen that can also participate in halogen bonding. The presence of both bromine and iodine provides two potential sites for such interactions, which can contribute to binding affinity and selectivity. Replacing these halogens with other groups, such as electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro), is a common strategy to explore structure-activity relationships (SAR). nih.gov Studies on related structures have shown that the introduction of electron-withdrawing groups can sometimes enhance biological potency. nih.gov

Hybrid Molecule Design: A prevalent design strategy involves linking the 1,3,4-oxadiazole core to other known pharmacophores to create hybrid molecules. This approach aims to combine the favorable properties of the oxadiazole ring with the activity of another scaffold, potentially leading to compounds with novel or enhanced mechanisms of action. openmedicinalchemistryjournal.com

Computational methods, particularly molecular docking, are instrumental in elucidating the potential binding modes of 1,3,4-oxadiazole derivatives with their biological targets. nih.gov These studies provide insights into the specific interactions that govern molecular recognition at an atomic level.

Docking studies on various 2,5-disubstituted 1,3,4-oxadiazoles have revealed common interaction patterns:

Hydrogen Bonding: The nitrogen atoms of the oxadiazole ring are consistently observed forming hydrogen bonds with key amino acid residues in the active sites of enzymes and receptors. semanticscholar.orgrdd.edu.iq

Hydrophobic and Aromatic Interactions: The aryl substituents engage in hydrophobic and π-π stacking interactions with nonpolar and aromatic pockets of the target protein. jchr.org

Halogen Bonding: In molecules containing halogens, like this compound, docking simulations can predict the potential for halogen bonds with electron-rich atoms (like oxygen or nitrogen) in the protein backbone or side chains.

The table below summarizes findings from molecular docking studies on various 1,3,4-oxadiazole derivatives with different biological targets, illustrating the types of interactions that are fundamental to their binding mechanisms.

| Target Protein (PDB ID) | Oxadiazole Derivative Class | Key Interacting Residues | Observed Interaction Types | Reference |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 2,5-disubstituted 1,3,4-Oxadiazoles | Arg120, Tyr355, Ser530 | Hydrogen bonding, π-π stacking | nih.gov |

| GABA-A Receptor (4COF) | Various 1,3,4-Oxadiazoles | Glu52, Ser51, Val53, Asn54 | Hydrogen bonding | semanticscholar.org |

| α-glucosidase (3A4A) | Mannich bases of 1,3,4-Oxadiazoles | Arg315, Thr310, Ser241, Tyr158 | Hydrogen bonding, Hydrophobic, π-π stacking | jchr.org |

| E. coli Biotin Carboxylase (3jzf) | Isoniazid-Oxadiazole-Oxazepine hybrids | Not Specified | Hydrogen bonding predicted to enhance activity | rdd.edu.iq |

Materials Science Research

Beyond biological applications, the 2,5-diaryl-1,3,4-oxadiazole scaffold is a subject of intense research in materials science due to its unique electronic and photophysical properties. rsc.orgontosight.ai These compounds are known for their high thermal stability, chemical resistance, and electron-deficient nature, which makes them excellent candidates for electron-transporting materials. rsc.org

The primary application for this class of compounds is in Organic Light Emitting Diodes (OLEDs). rsc.orgchemimpex.com In an OLED device, 2,5-diaryl-1,3,4-oxadiazoles can function as the electron-transport layer (ETL) or as an emissive layer, prized for their high photoluminescence quantum yields. rsc.org The photophysical properties, such as absorption and emission wavelengths, are highly tunable by altering the aryl substituents at the C2 and C5 positions.

For this compound, the presence of heavy atoms (bromine and iodine) is expected to have a marked impact on its photophysical properties. The "heavy-atom effect" can enhance intersystem crossing from the singlet excited state to the triplet excited state, which could potentially make the compound phosphorescent. This property is of interest for developing highly efficient OLEDs that can harvest both singlet and triplet excitons.

The table below presents photophysical data for related 2,5-diaryl-1,3,4-oxadiazole compounds, demonstrating how substituent changes affect their optical properties.

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Reference |

|---|---|---|---|---|---|

| 2,5-Diphenyl-1,3,4-oxadiazole (PPD) | Not specified | ~250 (equivalent energy) | Not specified | Not specified | nih.gov |

| 2-(Naphthalen-1-yl)-5-(p-tolyl)-1,3,4-oxadiazole | DCM | 330 | 450 | 120 | researchgate.net |

| 2-(4-(Diphenylamino)phenyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole | DCM | 293, 345 | 535 | 190 | researchgate.net |

Based on a comprehensive search of available scientific literature, there is currently no specific published research on the applications of the chemical compound This compound in the areas outlined in your request.

Therefore, it is not possible to generate an article focusing on the "" with the specified detailed subsections, as the foundational research data does not appear to be publicly available.

The provided outline requires in-depth, scientifically accurate content, including data tables and detailed research findings for the following areas:

Organic Light-Emitting Diode (OLED) Applications

Electron Transport Characteristics and Hole Blocking Behavior

Luminescent Properties and Quantum Yield Enhancement

Liquid Crystal Research

Scintillator Development

Optical Brightener Applications

Metal Ion Sensors and Coordination Polymer Research

While the broader class of 1,3,4-oxadiazole derivatives has been investigated for these applications, the specific data for the 2-(2-bromophenyl)-5-iodo substituted variant is not present in the accessible research databases. Constructing an article without this specific information would not meet the requirements for scientific accuracy and would fall outside the strict scope of your request.

Should research on this specific compound become available in the future, it would be possible to generate the requested article.

Heat-Resistant Polymer Matrices

The 1,3,4-oxadiazole ring is a well-established component in the synthesis of high-performance, thermally stable polymers. Aromatic poly(1,3,4-oxadiazole)s are recognized for their exceptional thermal and oxidative stability, which is attributed to the inherent strength of the aromatic and heterocyclic rings within the polymer backbone. researchgate.net While specific experimental data on polymers derived directly from this compound is not extensively documented in publicly available research, the general properties of this class of polymers provide a strong indication of its potential applicability.

Polymers incorporating the 1,3,4-oxadiazole moiety typically exhibit high decomposition temperatures, often exceeding 400°C. mdpi.com For instance, certain aromatic poly(1,3,4-oxadiazole)s have been shown to be remarkably heat-resistant, with some variants decomposing only at temperatures around 450°C. nih.gov The thermal stability of these polymers is a direct result of the aromatic and heterocyclic structures that constitute the main chain. researchgate.net

The incorporation of this compound as a monomer in a polycondensation reaction could theoretically yield a polymer with notable heat-resistant characteristics. The presence of the halogen atoms (bromine and iodine) might also impart flame-retardant properties to the resulting polymer matrix, a desirable feature in many high-performance applications. The rigid structure of the oxadiazole ring contributes to a high glass transition temperature (Tg), which is a key attribute for materials used in high-temperature environments. nih.gov Although fully aromatic polyoxadiazoles can be difficult to process due to their poor solubility and high melting points, structural modifications, such as the introduction of flexible ether linkages or bulky side groups, have been employed to enhance their processability without significantly compromising their thermal stability. mdpi.comfrontiersin.org

Table 1: General Thermal Properties of Aromatic Poly(1,3,4-oxadiazole)s

| Property | Typical Value Range | Reference |

| Decomposition Temperature (5% weight loss) | > 380°C | ctu.edu.vn |

| Decomposition Temperature | ~450°C | nih.gov |

| Glass Transition Temperature (Tg) | 92–103°C (for some modified structures) | nih.gov |

Note: The data presented is for the general class of aromatic poly(1,3,4-oxadiazole)s and not specific to polymers derived from this compound.

Agrochemical Research (Focus on Design Principles)

The 1,3,4-oxadiazole scaffold is a prominent feature in the design of new agrochemicals due to its wide range of biological activities. mdpi.comresearchgate.net Derivatives of 1,3,4-oxadiazole have been investigated for their potential as herbicides, insecticides, and fungicides. mdpi.com The design of such compounds often involves the strategic placement of different substituents on the oxadiazole ring to optimize their biological activity, selectivity, and environmental profile. The compound this compound serves as a foundational structure whose substituents can be systematically modified to explore these agrochemical applications.

In the design of novel herbicides, the 1,3,4-oxadiazole ring can act as a carrier for various pharmacophores. Research has shown that certain 1,3,4-oxadiazole derivatives exhibit significant herbicidal activity. researchgate.net For instance, some compounds have demonstrated potent activity against weeds like Echinochloa cruss-galli and Avena fatua. mdpi.com

A primary mechanistic hypothesis for the herbicidal action of some heterocyclic compounds is the inhibition of protoporphyrinogen (B1215707) oxidase (PPO). This enzyme is crucial for chlorophyll (B73375) and heme biosynthesis in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption through the generation of reactive oxygen species. Tetrahydrophthalimide derivatives containing an oxadiazole moiety have been designed as PPO inhibitors and have shown excellent herbicidal activity against a range of broadleaf weeds. acs.org The design principle involves creating a molecule that can fit into the active site of the PPO enzyme, and the specific substitutions on the aromatic rings play a crucial role in determining the efficacy and selectivity of the compound. acs.org The 2-(2-bromophenyl) and 5-iodo substituents on the target compound could be key elements in its interaction with such a biological target.

Table 2: Examples of Herbicidal Activity in 1,3,4-Oxadiazole Derivatives

| Compound Type | Target Weeds | Reference |

| 3,5-dihalophenoxypyridine combinations | Echinochloa cruss-galli, Avena fatua, Sorgum halepense | mdpi.com |

| Tetrahydrophthalimide derivatives | Abutilon theophrasti, Amaranthus retroflexus, Portulaca oleracea | acs.org |

The 1,3,4-oxadiazole nucleus is also a valuable scaffold in the development of new insecticides. researchgate.net Various derivatives have demonstrated efficacy against a range of insect pests. nih.gov For example, pyridylpyrazole-4-carboxamides containing a 1,3,4-oxadiazole ring have been synthesized and evaluated for their activity against the diamondback moth (Plutella xylostella). researchgate.net

Table 3: Examples of Insecticidal Activity in 1,3,4-Oxadiazole Derivatives

| Compound Type | Target Insect | Reference |

| Pyridylpyrazole-4-carboxamides | Diamondback moth (Plutella xylostella) | researchgate.net |

| Chitosan-grafted derivatives | Cotton leafworm (Spodoptera littoralis) | nih.gov |

| Thioether derivatives | Citrus nematodes | nih.gov |

The 1,3,4-oxadiazole moiety is frequently incorporated into molecules designed to have antifungal properties for agricultural use. frontiersin.orgresearchgate.net A number of 1,3,4-oxadiazole derivatives have shown significant activity against various plant pathogenic fungi. ctu.edu.vnnih.gov For instance, certain derivatives have been found to be effective against Rhizoctonia solani, the causative agent of rice sheath blight, and Colletotrichum graminicola, which causes sorghum anthracnose. rhhz.net

Several mechanistic hypotheses have been proposed for the fungicidal action of 1,3,4-oxadiazole derivatives. One potential target is the enzyme succinate (B1194679) dehydrogenase (SDH) in the mitochondrial respiratory chain. frontiersin.orgnih.gov Inhibition of SDH disrupts the fungus's energy production, leading to its death. Molecular docking studies have suggested that 1,3,4-oxadiazole derivatives can bind to the active site of SDH through hydrogen bonds and hydrophobic interactions. frontiersin.orgnih.gov Another proposed mechanism is the inhibition of thioredoxin reductase, an enzyme involved in protecting the fungal cell from oxidative stress. nih.govfrontiersin.org The design of effective fungicides based on the 1,3,4-oxadiazole scaffold often involves optimizing the substituents to enhance their binding to these enzymatic targets. The electron-withdrawing and lipophilic nature of the bromo and iodo groups on this compound could be advantageous for its interaction with these biological targets.

Table 4: Examples of Fungicidal Activity in 1,3,4-Oxadiazole Derivatives

| Compound Type | Target Fungi | Reference |

| Arylpyrazoloxyl-containing derivatives | Rhizoctonia solani (Rice sheath blight), Colletotrichum graminicola (Sorghum anthracnose) | rhhz.net |

| Benzimidazole conjugates | Fusarium oxysporum | ctu.edu.vn |

| Various substituted derivatives | Gibberella zeae, Exserohilum turcicum (Maize pathogens) | frontiersin.org |

Future Perspectives and Challenges in Research on 2 2 Bromophenyl 5 Iodo 1,3,4 Oxadiazole

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-(2-bromophenyl)-5-iodo-1,3,4-oxadiazole (B6206595) will likely be driven by the principles of green chemistry, aiming for more environmentally friendly and efficient processes.

Traditional methods for synthesizing 1,3,4-oxadiazoles often rely on harsh reagents and high temperatures. Future research will likely focus on developing catalyst-free and energy-efficient alternatives. Methodologies such as visible-light-promoted cyclization reactions could offer a milder and more sustainable approach. brieflands.com These reactions can often be performed at room temperature, reducing energy consumption and minimizing the formation of byproducts.